molecular formula C9H12N2O3S2 B2478206 (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1089663-51-3

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2478206
CAS No.: 1089663-51-3
M. Wt: 260.33
InChI Key: CYXMKNKXCFITFO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C9H12N2O3S2 and its molecular weight is 260.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Structure and Conformation

  • Study on Similar Compound: A study on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, explored its crystal structure and molecular conformation. This research, focusing on a compound with a structure related to (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, used X-ray analysis and molecular orbital methods to understand the compound's properties, potentially offering insights into the behavior of related compounds (Banerjee et al., 2002).

2. Catalytic Applications

  • Copper-Catalyzed Couplings: A derivative of pyrrolidine-2-carboxamide demonstrated its utility as a ligand in copper-catalyzed coupling reactions. This research indicates the potential of this compound in facilitating similar chemical transformations (Ma et al., 2017).

3. Synthesis of Diverse Chemical Structures

  • Ring Opening Reactions: Pyrrolidine-1-carboxamides, sharing a structural similarity with the compound of interest, were investigated for their ring-opening reactions. This study demonstrates the versatile chemical behavior of such compounds, which could be relevant for this compound in synthesizing new chemical entities (Gazizov et al., 2015).

4. Bioinorganic Relevance

  • Cobalt(II) Complexes: Research on Co(II) complexes with Schiff bases derived from thiophene-2-carboxamides highlights the bioinorganic significance of these compounds. Such studies suggest possible applications of this compound in developing metal complexes with biological relevance (Singh et al., 2009).

5. Pharmaceutical Chemistry

  • Antimicrobial Activities: A study focusing on the synthesis and antimicrobial activities of a structurally related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, provides insights into the potential pharmaceutical applications of this compound (Ovonramwen et al., 2021).

Properties

IUPAC Name

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H2,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMKNKXCFITFO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.